![molecular formula C19H16ClNO3 B2379427 2-chloro-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}benzamide CAS No. 2097903-33-6](/img/structure/B2379427.png)
2-chloro-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}benzamide is an organic compound that features a benzamide core substituted with a chloro group, a hydroxyethyl group, and a furan-phenyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}benzamide typically involves multi-step organic reactions. One common approach is the reaction of 2-chlorobenzoyl chloride with 2-[4-(furan-2-yl)phenyl]-2-hydroxyethylamine under basic conditions to form the desired benzamide. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or pyridine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability. Additionally, purification methods like recrystallization or chromatography are employed to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
2-chloro-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The furan ring can be hydrogenated to a tetrahydrofuran ring under catalytic hydrogenation conditions.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with a palladium or platinum catalyst
Substitution: Amines, thiols, with catalysts like palladium on carbon (Pd/C)
Major Products
Oxidation: Formation of a ketone or aldehyde from the hydroxyethyl group
Reduction: Formation of a tetrahydrofuran ring
Substitution: Formation of various substituted benzamides depending on the nucleophile used
Applications De Recherche Scientifique
2-chloro-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}benzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 2-chloro-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The hydroxyethyl group can form hydrogen bonds with active site residues, while the furan-phenyl moiety can engage in π-π interactions with aromatic amino acids. These interactions can lead to inhibition or activation of the target protein, resulting in the desired biological effect.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-chloro-N-{2-[4-(thiophen-2-yl)phenyl]-2-hydroxyethyl}benzamide: Similar structure with a thiophene ring instead of a furan ring.
2-chloro-N-{2-[4-(pyridin-2-yl)phenyl]-2-hydroxyethyl}benzamide: Contains a pyridine ring instead of a furan ring.
2-chloro-N-{2-[4-(benzofuran-2-yl)phenyl]-2-hydroxyethyl}benzamide: Features a benzofuran ring instead of a furan ring.
Uniqueness
2-chloro-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}benzamide is unique due to the presence of the furan ring, which imparts specific electronic and steric properties. The furan ring can participate in unique interactions with biological targets, potentially leading to distinct biological activities compared to its analogs with different heterocyclic rings.
Propriétés
IUPAC Name |
2-chloro-N-[2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClNO3/c20-16-5-2-1-4-15(16)19(23)21-12-17(22)13-7-9-14(10-8-13)18-6-3-11-24-18/h1-11,17,22H,12H2,(H,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVKUPCYLZKNRAW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCC(C2=CC=C(C=C2)C3=CC=CO3)O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(4-Bromothiophen-2-yl)(2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)methanone](/img/structure/B2379344.png)
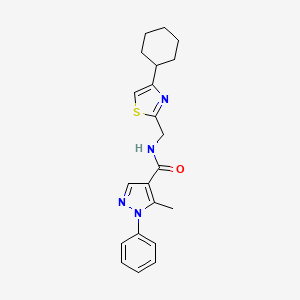
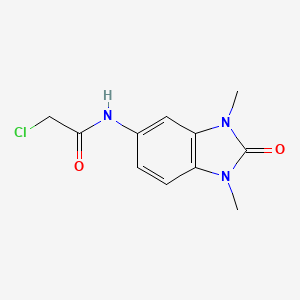
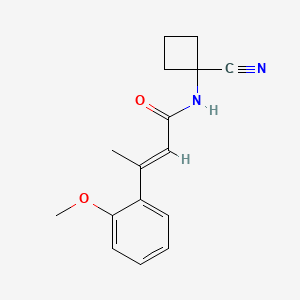
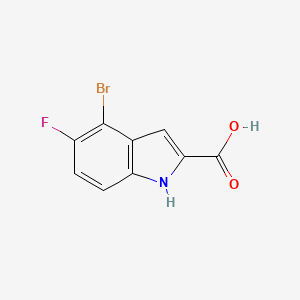
![4-(4-fluorobenzyl)-5-{1-[(3-methylphenoxy)acetyl]piperidin-4-yl}-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2379351.png)
![2-{[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-3-phenyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2379354.png)
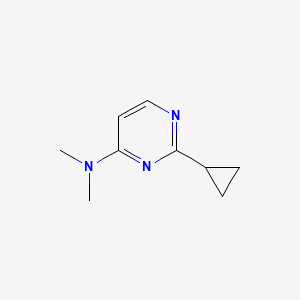
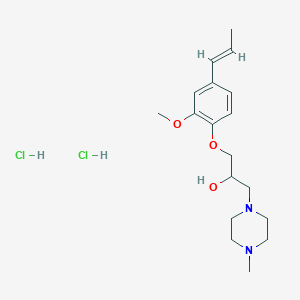

![9-(3-chloro-4-methylphenyl)-3-(3-hydroxypropyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2379360.png)
![N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]-3-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B2379361.png)


